molecular formula C13H20N4O2S B12264124 2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-4,6-dimethylpyrimidine

2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-4,6-dimethylpyrimidine

Cat. No.: B12264124
M. Wt: 296.39 g/mol
InChI Key: IWDBFYKVWZPBIB-UHFFFAOYSA-N
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Description

2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-4,6-dimethylpyrimidine is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with a cyclopropanesulfonyl group and a pyrimidine ring with two methyl groups at the 4 and 6 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-4,6-dimethylpyrimidine typically involves the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is first substituted with a cyclopropanesulfonyl group. This can be achieved through the reaction of piperazine with cyclopropanesulfonyl chloride in the presence of a base such as triethylamine.

    Coupling with Pyrimidine: The cyclopropanesulfonyl-substituted piperazine is then coupled with a 4,6-dimethylpyrimidine derivative. This step often requires a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-4,6-dimethylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of alcohol or amine derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-4,6-dimethylpyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-4,6-dimethylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Phenylpiperazin-1-yl)pyrimidine: Similar structure but with a phenyl group instead of a cyclopropanesulfonyl group.

    2-(4-Methylpiperazin-1-yl)pyrimidine: Similar structure but with a methyl group instead of a cyclopropanesulfonyl group.

Uniqueness

2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-4,6-dimethylpyrimidine is unique due to the presence of the cyclopropanesulfonyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability and specificity in binding to molecular targets, making it a valuable tool in research and potential therapeutic applications.

Properties

Molecular Formula

C13H20N4O2S

Molecular Weight

296.39 g/mol

IUPAC Name

2-(4-cyclopropylsulfonylpiperazin-1-yl)-4,6-dimethylpyrimidine

InChI

InChI=1S/C13H20N4O2S/c1-10-9-11(2)15-13(14-10)16-5-7-17(8-6-16)20(18,19)12-3-4-12/h9,12H,3-8H2,1-2H3

InChI Key

IWDBFYKVWZPBIB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)S(=O)(=O)C3CC3)C

Origin of Product

United States

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